2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[2-(difluoromethyl)-1,3-oxazol-4-yl]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO3/c7-5(8)6-9-3(2-12-6)1-4(10)11/h2,5H,1H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOMMIQPAWLNCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(O1)C(F)F)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1783942-93-7 | |
| Record name | 2-[2-(difluoromethyl)-1,3-oxazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid typically involves the difluoromethylation of oxazole derivatives. One common method includes the reaction of oxazole with difluoromethylating agents under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would be optimized for cost-effectiveness, yield, and safety, ensuring that the compound can be produced in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry
The compound is utilized as a building block in the synthesis of complex organic molecules. Its unique structure allows it to serve as a precursor for pharmaceuticals and agrochemicals, facilitating the development of new chemical entities with enhanced properties .
Biology
In biological research, 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is investigated for its potential interactions with biological targets. The difluoromethyl group enhances reactivity and binding affinity to enzymes and receptors, making it a valuable tool in studying metabolic pathways and enzyme kinetics .
Pharmaceutical Development
The compound has been explored for its therapeutic potential in treating various diseases due to its unique chemical properties. Studies indicate that it may exhibit anti-inflammatory and anticancer activities, although further research is needed to fully understand its mechanisms of action .
Industrial Applications
In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties. Its stability and reactivity make it suitable for applications in materials science and agrochemical formulations .
Case Study 1: Anticancer Activity
Research has shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. In vitro studies conducted by the National Cancer Institute demonstrated that these compounds can inhibit cell proliferation effectively, suggesting their potential as anticancer agents .
Case Study 2: Enzyme Inhibition
Another study focused on the enzyme inhibition properties of this compound. It was found to interact with specific enzymes involved in metabolic pathways, leading to altered activity levels that could be beneficial in therapeutic contexts .
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Structural Variations
Analogues differ in substituents on the oxazole ring and the nature of the acid moiety. Substitutions influence electronic properties, solubility, and bioactivity.
Table 1: Structural and Physical Properties of Selected Analogues
Electronic and Solubility Effects
- Electron-Withdrawing Groups (EWGs) :
- The difluoromethyl group (-CF₂H) in the parent compound enhances acidity (pKa ~3.5–4.0) and stabilizes the oxazole ring via inductive effects, improving metabolic resistance .
- Halogenated Aryl Groups (e.g., 4-F, 4-Cl, 4-Br): Increase dipole moments and π-stacking capacity. Fluorine reduces polar surface area, enhancing membrane permeability .
- Electron-Donating Groups (EDGs) :
Table 2: Solubility and Reactivity Trends
Biological Activity
2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid is a chemical compound with the molecular formula C6H5F2NO3 and a molecular weight of 177.11 g/mol. This compound has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields.
Synthetic Routes
The synthesis of this compound typically involves the difluoromethylation of oxazole derivatives. Common methods include:
- Reaction with difluoromethylating agents : This process requires controlled conditions, often using catalysts to enhance yield and purity.
- Oxidation and reduction reactions : These reactions can modify functional groups within the compound, allowing for the generation of various derivatives.
The compound exhibits several notable chemical properties:
- Oxidation : Can produce various oxidation products.
- Reduction : Alters functional groups.
- Substitution : The difluoromethyl group can be replaced through substitution reactions, which are valuable for synthesizing new compounds.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The difluoromethyl group enhances the compound's stability and reactivity, influencing its binding affinity to various biological molecules. The exact pathways involved depend on the specific biological context in which the compound is applied.
Research Findings
Research indicates that this compound may have several biological applications:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in treating infections.
- Immunomodulatory Effects : Similar compounds have shown immunomodulatory activities, suggesting that this compound could influence immune responses .
Scientific Applications
The compound serves as a building block in the synthesis of more complex molecules, particularly in pharmaceutical and agrochemical development. Its unique structure allows researchers to study biological processes at a molecular level, providing insights into drug design and development .
Industrial Applications
In industry, this compound can be utilized in producing specialty chemicals and materials with specific properties. Its stability and reactivity make it suitable for various applications across different sectors .
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-(Difluoromethyl)-1,3-oxazole | Difluoromethyl group | Potential antimicrobial effects |
| 2-(Trifluoromethyl)-1,3-oxazole | Trifluoromethyl group | Immunomodulatory properties |
| 2-(Difluoromethyl)-4,5-dihydro-1,3-oxazole | Difluoromethyl group | Anticancer activity observed |
The uniqueness of this compound lies in its specific combination of functional groups that impart distinct chemical and biological properties compared to similar compounds.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 2-[2-(Difluoromethyl)-1,3-oxazol-4-yl]acetic acid to improve yield and purity?
- Methodology :
- Reaction Conditions : Use reflux conditions (e.g., acetic acid as a solvent at 100–110°C) to facilitate cyclization of precursors like difluoromethyl-substituted intermediates. Sodium acetate can act as a base to deprotonate intermediates and drive the reaction .
- Purification : Employ recrystallization from polar aprotic solvents (e.g., DMF/acetic acid mixtures) to isolate crystalline products. Monitor by TLC or HPLC to assess purity.
- Yield Optimization : Adjust stoichiometry of reagents (e.g., 1.1:1 molar ratio of formyl precursor to amine) to minimize side reactions .
Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?
- Methodology :
- NMR Spectroscopy : Analyze - and -NMR to confirm the difluoromethyl group ( ppm for , split due to ) and oxazole ring protons ( ppm).
- X-Ray Crystallography : Resolve the crystal structure to validate the Z/E configuration of substituents and hydrogen-bonding patterns (e.g., carboxylic acid dimerization). Reported -factors < 0.05 ensure accuracy .
- Mass Spectrometry : Use HRMS (High-Resolution MS) to confirm the molecular ion peak ( for ) .
Advanced Research Questions
Q. What reaction mechanisms govern the cyclization steps during the formation of the oxazole ring in this compound?
- Methodology :
- Kinetic Studies : Monitor reaction progress via in situ IR to track carbonyl intermediates. Density Functional Theory (DFT) calculations can model transition states for cyclization, highlighting the role of acetic acid as a proton shuttle .
- Isotopic Labeling : Use -labeled reagents to trace oxygen incorporation into the oxazole ring, confirming nucleophilic attack pathways .
Q. How does the difluoromethyl group influence the compound’s electronic properties and interaction with biological targets?
- Methodology :
- Computational Analysis : Perform DFT calculations to assess the electron-withdrawing effect of the difluoromethyl group on the oxazole ring’s aromaticity. Compare Mulliken charges with non-fluorinated analogs .
- Biological Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. Fluorine’s electronegativity may enhance membrane permeability or target binding (e.g., enzyme active sites) .
Q. What strategies can resolve contradictions in reported biological activity data for this compound?
- Methodology :
- Meta-Analysis : Compare datasets from multiple studies (e.g., IC values in enzyme inhibition assays) using statistical tools like ANOVA to identify outliers or confounding variables (e.g., solvent effects).
- Structural Analog Testing : Synthesize analogs with modified fluorination patterns (e.g., monofluoro vs. difluoro) to isolate the difluoromethyl group’s contribution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
